molecular formula C13H16ClNO4S B13457221 2-Methoxy-5-(piperidine-1-carbonyl)-benzenesulfonyl chloride

2-Methoxy-5-(piperidine-1-carbonyl)-benzenesulfonyl chloride

Cat. No.: B13457221
M. Wt: 317.79 g/mol
InChI Key: UKWGUBPUSAEZOH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(piperidine-1-carbonyl)-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a methoxy group at the 2-position and a piperidine-1-carbonyl substituent at the 5-position of the aromatic ring. This compound serves as a critical intermediate in synthesizing sulfonamides, a class of compounds widely explored for their biological activity, including antimicrobial, antiviral, and enzyme inhibitory properties . The sulfonyl chloride group (-SO₂Cl) enables nucleophilic substitution reactions with amines, forming sulfonamide bonds, which are pivotal in drug development .

Properties

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.79 g/mol

IUPAC Name

2-methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H16ClNO4S/c1-19-11-6-5-10(9-12(11)20(14,17)18)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

UKWGUBPUSAEZOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Amide Coupling to Form Piperidine-1-Carbonyl Intermediate

A key intermediate in the synthesis is the formation of the amide bond between a benzenesulfonyl precursor and piperidine. This is typically achieved by coupling 2-methoxy-5-sulfonylbenzoic acid derivatives with piperidine or its esters.

  • Reagents and Conditions:

    • 2-Methoxy-5-sulfonylbenzoic acid or its ester derivative.
    • Piperidine or ethyl piperidine-4-carboxylate.
    • Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole hydrate (HOBt).
    • Solvent: Dry acetonitrile (CH3CN).
    • Temperature: Room temperature to mild heating.
  • Mechanism:
    The carboxylic acid group is activated by EDCI/HOBt to form an active ester intermediate, which then reacts with the piperidine amine to form the amide bond.

  • Outcome:
    This step yields ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate or analogous amide intermediates with high efficiency and purity.

Introduction of Sulfonyl Chloride Group

The sulfonyl chloride group can be introduced onto the aromatic ring by chlorosulfonation or via a Sandmeyer-type reaction starting from an aniline derivative.

  • Traditional Chlorosulfonation:

    • Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
    • Conditions: Controlled temperature to avoid overreaction or degradation of sensitive groups.
    • Mechanism: Electrophilic aromatic substitution, introducing -SO2Cl at the desired aromatic position.
  • Novel Sandmeyer-Type Sulfonyl Chloride Synthesis:

    • Starting from 2-methoxy-5-aminobenzene derivatives.
    • Reagents: DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable sulfur dioxide surrogate, hydrochloric acid (HCl), and a copper catalyst.
    • Process: In situ generation of aryl diazonium intermediate, which undergoes sulfonylation to form sulfonyl chloride without isolating the diazonium salt.
    • Advantages: Mild conditions, operational simplicity, high yield (~80%), and scalability demonstrated at 20 g scale.

Conversion of Sulfonyl Chloride to Sulfonamide (If Applicable)

If the target compound or intermediates require sulfonamide formation, the sulfonyl chloride intermediate can be reacted with amines such as hydrazine hydrate or piperidine derivatives.

  • Example:
    Reaction of sulfonyl chloride intermediate with hydrazine hydrate in absolute ethanol to form hydrazinocarbonyl(piperidine-1-carbonyl)benzenesulfonamide derivatives.

Data Tables Summarizing Key Synthetic Steps and Outcomes

Step Reagents/Conditions Yield (%) Notes
Amide coupling 2-Methoxy-5-sulfonylbenzoic acid + piperidine, EDCI/HOBt, CH3CN 75-90 High purity amide intermediate formed
Sandmeyer-type sulfonyl chloride synthesis Aniline derivative + DABSO + HCl + Cu catalyst ~80 Mild, scalable, avoids isolation of diazonium salt
Chlorosulfonation (traditional) Chlorosulfonic acid or SO2Cl2, controlled temp Variable (60-85) Requires careful control to avoid side reactions
Sulfonyl chloride to sulfonamide Hydrazine hydrate, EtOH, reflux 70-85 Efficient conversion to sulfonamide derivatives

Comparative Analysis of Preparation Methods

Feature Traditional Chlorosulfonation Sandmeyer-Type Sulfonyl Chloride Synthesis Amide Coupling (for piperidine-1-carbonyl)
Starting Material Aromatic compound or sulfonic acid Aromatic amine (aniline derivative) Aromatic acid + piperidine derivative
Reagents Chlorosulfonic acid or sulfuryl chloride DABSO, HCl, Cu catalyst EDCI, HOBt, acetonitrile
Reaction Conditions Harsh, requires temperature control Mild, room temperature, operationally simple Mild, room temperature to mild heating
Safety Hazardous reagents, risk of over-chlorosulfonation Safer, no isolation of diazonium salts Standard peptide coupling safety profile
Yield Moderate to good (60-85%) High (up to 80%) High (75-90%)
Scalability Limited due to harsh conditions Demonstrated at 20 g scale Scalable with standard coupling protocols

Research Outcomes and Practical Considerations

  • The Sandmeyer-type sulfonyl chloride synthesis using DABSO and copper catalysis represents a significant advancement for preparing sulfonyl chlorides on functionalized aromatic rings like 2-methoxy-5-substituted benzenes. This method avoids the isolation of hazardous diazonium intermediates, enhancing safety and operational simplicity.

  • Amide coupling to introduce the piperidine-1-carbonyl group is well-established, utilizing carbodiimide coupling agents in dry organic solvents, yielding high purity intermediates suitable for further functionalization.

  • Traditional chlorosulfonation remains a viable method but requires careful control of reaction conditions to prevent side reactions, especially in substrates bearing sensitive groups like methoxy or amide functionalities.

  • Conversion of sulfonyl chlorides to sulfonamides or related derivatives can be efficiently achieved by nucleophilic substitution with amines or hydrazine derivatives, often in alcoholic solvents under reflux.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic substitution with diverse nucleophiles, forming stable sulfonates, sulfonamides, or sulfonyl fluorides. Key reactions include:

Reaction with Amines

Primary and secondary amines react with the sulfonyl chloride to form sulfonamides. For example:

C14H16ClNO4S+R-NH2C14H15N2O4S-R+HCl\text{C}_{14}\text{H}_{16}\text{ClNO}_4\text{S} + \text{R-NH}_2 \rightarrow \text{C}_{14}\text{H}_{15}\text{N}_2\text{O}_4\text{S-R} + \text{HCl}

  • Conditions : Reactions typically proceed in anhydrous dichloromethane or THF at 0–25°C, with a base (e.g., pyridine) to neutralize HCl .

  • Example : Piperazine derivatives react quantitatively under these conditions to yield bis-sulfonamides .

Reaction with Fluoride Sources

KF in acetone/water converts the sulfonyl chloride to a sulfonyl fluoride:

C14H16ClNO4S+KFC14H16FNO4S+KCl\text{C}_{14}\text{H}_{16}\text{ClNO}_4\text{S} + \text{KF} \rightarrow \text{C}_{14}\text{H}_{16}\text{FNO}_4\text{S} + \text{KCl}

  • Yield : ~30–40% after purification .

  • Applications : Sulfonyl fluorides are used as "click chemistry" probes due to their hydrolytic stability .

Hydrolysis Reactions

The sulfonyl chloride group hydrolyzes in aqueous media:

Acidic Hydrolysis

In dilute HCl, hydrolysis yields the corresponding sulfonic acid:

C14H16ClNO4S+H2OC14H17NO6S+HCl\text{C}_{14}\text{H}_{16}\text{ClNO}_4\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_{14}\text{H}_{17}\text{NO}_6\text{S} + \text{HCl}

  • Kinetics : Follows first-order kinetics with a half-life of ~2 hours at pH 3.

Basic Hydrolysis

In NaOH, the reaction proceeds rapidly to form sulfonate salts:

C14H16ClNO4S+2NaOHC14H15NO6SNa+NaCl+H2O\text{C}_{14}\text{H}_{16}\text{ClNO}_4\text{S} + 2\text{NaOH} \rightarrow \text{C}_{14}\text{H}_{15}\text{NO}_6\text{SNa} + \text{NaCl} + \text{H}_2\text{O}

  • Conditions : Quantitative conversion within 30 minutes at 60°C.

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Conditions Product Yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C Biaryl sulfonamide derivatives65–85%
Buchwald–HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃, toluene N-arylated piperidine sulfonamides50–75%

Cyclization Reactions

The compound participates in intramolecular cyclizations to form heterocycles:

Piperidine Ring Formation

Under acidic conditions, the piperidine carbonyl group reacts with adjacent amines to form bicyclic structures:

C14H16ClNO4SHCl, MeOHC14H15ClN2O3S+H2O\text{C}_{14}\text{H}_{16}\text{ClNO}_4\text{S} \xrightarrow{\text{HCl, MeOH}} \text{C}_{14}\text{H}_{15}\text{ClN}_2\text{O}_3\text{S} + \text{H}_2\text{O}

  • Mechanism : Proceeds via N-sulfonyliminium ion intermediates .

  • Diastereoselectivity : Up to 4:1 dr due to steric effects from the methoxy group .

Comparison with Analogous Compounds

The reactivity profile differs from simpler sulfonyl chlorides due to steric and electronic effects from the piperidine and methoxy groups:

Compound Reaction with Aniline Hydrolysis Rate (t₁/₂, pH 7)
Benzenesulfonyl chloride95% yield in 1 hour15 minutes
2-Methoxy-5-(piperidine-1-carbonyl)-deriv.78% yield in 2 hours45 minutes

Key Mechanistic Insights

  • Steric Hindrance : The piperidine carbonyl group reduces reaction rates in bulky nucleophiles.

  • Electronic Effects : Electron-donating methoxy group stabilizes transition states in electrophilic aromatic substitutions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields by stabilizing ionic intermediates .

Scientific Research Applications

2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Key Comparative Insights:

The carbonyl group may enhance electron-withdrawing effects, activating the sulfonyl chloride for reactions . Trifluoromethyl (CF₃): The strong electron-withdrawing nature of CF₃ increases sulfonyl chloride reactivity but may reduce solubility in polar solvents. This compound’s requirement for -20°C storage suggests sensitivity to hydrolysis . N-Phthalimidinyl: The rigid, aromatic phthalimidinyl group may confer fluorescence properties, making this compound suitable for analytical applications .

The discontinued status of the 2-oxopyrrolidinyl compound implies challenges in synthesis or stability .

Applications :

  • The target compound and its pyrazolo-pyrimidinyl analog are primarily used in sulfonamide synthesis for pharmaceuticals. In contrast, the phthalimidinyl derivative is specialized for fluorescence-based assays .

Research Findings and Mechanistic Considerations

  • Synthesis Mechanism : Sulfonyl chlorides typically undergo nucleophilic substitution via a two-step process (formation of a tetrahedral intermediate followed by chloride departure). Electron-withdrawing groups (e.g., CF₃, carbonyl) accelerate this process .
  • Piperidine-1-carbonyl vs.

Biological Activity

2-Methoxy-5-(piperidine-1-carbonyl)-benzenesulfonyl chloride is an organic compound notable for its complex structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14_{14}H16_{16}ClN1_{1}O3_{3}S, with a molecular weight of approximately 346.83 g/mol. It features a methoxy group, a piperidine-derived carbonyl moiety, and a benzenesulfonyl chloride group, which contribute to its reactivity and potential pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides, which share structural characteristics, are known to inhibit bacterial dihydropteroate synthase. This suggests that the compound may also possess antimicrobial properties depending on its specific structural modifications.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Sulfonamide A10E. coli
Sulfonamide B15S. aureus
2-Methoxy-5-(piperidine-1-carbonyl)-benzenesulfonamideTBDTBD

Inhibition of Enzymatic Activity

Studies have shown that similar compounds can act as reversible inhibitors of enzymes involved in metabolic processes. For example, compounds containing the benzoylpiperidine fragment have demonstrated inhibitory effects on monoacylglycerol lipase (MAGL), with IC50_{50} values in the low nanomolar range . This highlights the potential for this compound to interact with key biological enzymes.

Case Study 1: Anticancer Potential

A study investigated the antiproliferative effects of benzoylpiperidine derivatives on various cancer cell lines, including breast and ovarian cancer cells. Compounds showed IC50_{50} values ranging from 19.9 to 75.3 µM, indicating moderate to high potency against these cancer types . The structural modifications in these compounds were crucial for enhancing their biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis of related piperidine derivatives revealed that modifications in the aromatic moiety significantly influenced biological activity. For instance, the introduction of specific substituents led to enhanced binding affinity and selectivity for various receptors, including serotonin receptors . This suggests that similar strategic modifications could be applied to optimize the activity of this compound.

Q & A

Basic Questions

Q. What are the key structural features and reactivity of 2-Methoxy-5-(piperidine-1-carbonyl)-benzenesulfonyl chloride?

  • Answer : The compound contains a sulfonyl chloride group (highly reactive toward nucleophiles like amines or alcohols), a methoxy substituent (electron-donating, influencing regioselectivity), and a piperidine-1-carbonyl moiety (providing conformational flexibility and hydrogen-bonding potential). Reactivity is dominated by the sulfonyl chloride group, which participates in substitution reactions to form sulfonamides or sulfonate esters. Stability studies suggest storage at 2–8°C in anhydrous conditions to prevent hydrolysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to minimize moisture exposure .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Q. How is this compound typically synthesized, and what are common intermediates?

  • Answer : Synthesis often involves:

Coupling Reactions : Piperidine derivatives are introduced via amide bond formation using carbodiimide coupling agents (e.g., EDCI) .

Sulfonation : Chlorosulfonation of the benzene ring under controlled conditions (e.g., ClSO3H in dichloromethane at 0°C) .
Key intermediates include 5-methoxybenzene-1-sulfonic acid and piperidine-1-carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in sulfonamide derivatization?

  • Answer :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
  • Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates products >95% purity .

Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?

  • Answer :

  • HPLC-MS : Monitors degradation products (e.g., sulfonic acid formation at pH > 9) .
  • NMR Spectroscopy : Detects hydrolysis intermediates (e.g., methoxy group dealkylation in acidic conditions) .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 150°C, beyond which decomposition occurs .

Q. What strategies mitigate challenges in characterizing byproducts during large-scale synthesis?

  • Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identifies low-abundance byproducts (e.g., dimerization via sulfonate esters) .
  • X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .
  • Kinetic Studies : Track byproduct formation rates using <sup>19</sup>F NMR (if fluorine tags are incorporated) .

Q. How does the piperidine moiety influence the compound’s biological interactions?

  • Answer :

  • Conformational Flexibility : Piperidine’s chair-boat transitions enable binding to enzyme active sites (e.g., serine proteases) .
  • Hydrogen Bonding : The carbonyl group interacts with catalytic residues, enhancing inhibitory potency .
  • Comparative Studies : Analogues without piperidine show reduced activity, confirming its role in target engagement .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile discrepancies between aqueous and organic solvent data?

  • Answer :

  • Methodological Review : Verify if solubility tests used sonication or heating, which artificially enhance dissolution .
  • Partition Coefficient (LogP) : Experimental LogP (~2.5) predicts moderate solubility in dichloromethane but poor in water (<1 mg/mL), aligning with its hydrophobic groups .
  • pH-Dependent Solubility : Protonation of piperidine at acidic pH increases aqueous solubility, explaining variability across studies .

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